

Technical Guide: N-Trityl-L-Valine (CAS 109849-37-8)

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Compound of Interest

Compound Name: *N-trityl-L-valine*

Cat. No.: *B8384914*

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High-Purity Chiral Building Block for Peptide Synthesis & Medicinal Chemistry

Executive Summary

N-Trityl-L-Valine (N-Trt-Val-OH) is a sterically demanding, acid-labile amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and as a chiral auxiliary in asymmetric synthesis.^[1] Distinguished by the bulky triphenylmethyl (trityl) group on the

-nitrogen, this compound offers unique orthogonal protection compared to standard Fmoc or Boc strategies.^[2] Its extreme acid sensitivity allows for deprotection under very mild conditions (e.g., 1% TFA or dilute acetic acid), preserving acid-sensitive side chains that would otherwise degrade under standard Boc removal conditions.^{[1][2]}

Note on CAS Identity: While 109849-37-8 is the specific identifier for this data sheet, the free acid form of **N-Trityl-L-Valine** is also indexed under 47522-06-5. Researchers should cross-reference these identifiers depending on the specific salt form (e.g., DCHA salt) or ester derivative required for their protocol.

Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9]

Property	Data
Chemical Name	N-Triyl-L-Valine
Synonyms	N-Trt-Val-OH; (2S)-3-methyl-2-(tritylamino)butanoic acid
CAS Number	109849-37-8 (Target); 47522-06-5 (Free Acid Ref)
Molecular Formula	C H NO
Molecular Weight	359.47 g/mol
Appearance	White to off-white crystalline powder
Melting Point	148–152 °C (Decomposes)
Solubility	Soluble in DCM, CHCl , EtOAc, THF; Insoluble in H O
pKa	~3.8 (Carboxyl), Amino group is non-basic due to steric bulk
Chirality	L-Isomer (S-configuration)

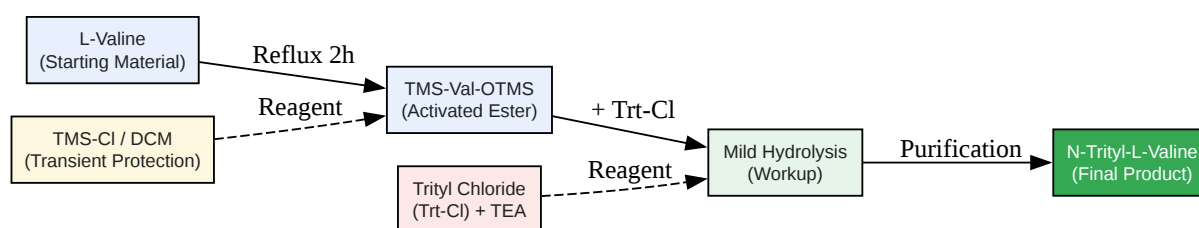
Synthesis & Production Mechanism

The synthesis of **N-Triyl-L-Valine** overcomes the steric hindrance of the isopropyl side chain and the trityl group. The preferred industrial method utilizes Transient Silyl Protection (Barlos Method) to ensure high yield and prevent racemization.[1]

Mechanism of Action

- Silylation: L-Valine is treated with Trimethylsilyl chloride (TMS-Cl) to transiently protect the carboxylic acid and activate the amine.[1]
- Tritylation: The sterically crowded trityl cation (generated from Trityl Chloride) attacks the amine.[1] The TMS group is spontaneously hydrolyzed during workup.

Visual Synthesis Workflow



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Caption: One-pot synthesis of **N-Trityl-L-Valine** via transient silyl protection (Barlos Method).

Technical Applications

A. Peptide Synthesis (SPPS)

N-Trityl-L-Valine is critical when synthesizing peptides containing acid-sensitive moieties (e.g., phosphopeptides, glycopeptides) or when employing a "inverse" synthesis strategy.[1]

- Orthogonality: The N-Trt group is removed by 1% TFA in DCM or AcOH/TFE, leaving Boc (requires 50% TFA) and Fmoc (requires Piperidine) groups intact.[1]
- Steric Control: The massive trityl group prevents aggregation of hydrophobic peptides, a common issue with Valine-rich sequences.

B. Chiral Auxiliary

In asymmetric synthesis, the trityl group acts as a "shield," directing incoming nucleophiles to a specific face of the molecule.[1][2] This is utilized in the synthesis of non-natural amino acids

and beta-lactams.

Experimental Protocols

Safety Note: Perform all reactions in a fume hood. Trityl chloride is corrosive; DCM is volatile and toxic.

Protocol 1: Deprotection of N-Trityl Group (Solid Phase)

This protocol describes the removal of the Trityl group from a resin-bound peptide.

- Preparation: Swell the resin (100 mg) in DCM for 20 minutes.
- Reagent: Prepare a solution of 1% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).
 - Why TIS? It acts as a scavenger to quench the reactive trityl cation, preventing it from re-alkylating sensitive residues like Cysteine or Tryptophan.[2]
- Execution:
 - Add 2 mL of reagent to the resin.
 - Shake for 2 minutes (Pulse 1). Drain.
 - Repeat 5 times. The solution will turn yellow (trityl cation color) and then fade as the cation is washed away.[2]
- Wash: Wash resin with DCM (3x), then DMF (3x) to neutralize residual acid.[1][2]
- Validation: Perform a chloranil test (for secondary amines) or Kaiser test (if primary amine is generated, though Trt removal usually yields secondary if N-alkylated, or primary if standard).[1][2] Note: Trt-Val removal yields a primary amine, so Kaiser test should be positive (Blue).[2]

Protocol 2: Coupling N-Trityl-L-Valine

Due to steric bulk, standard coupling (DIC/HOBt) may be slow.[1]

- Activator: HATU or PyBOP is recommended.[1]
- Base: DIEA (Diisopropylethylamine).[1]
- Conditions: 3 equivalents of AA, 2.9 eq HATU, 6 eq DIEA in DMF for 2 hours. Double coupling is often required.

Quality Control & Analytical Data

To ensure "Self-Validating" protocols, the identity of **N-Tryl-L-Valine** must be confirmed via:

- HPLC Purity: >98% (Column: C18; Mobile Phase: ACN/Water + 0.1% TFA).
 - Retention: Elutes late due to high hydrophobicity.
- ¹H-NMR (CDCl₃, 300 MHz):
 - 7.20–7.50 (m, 15H, Trityl aromatics).[2]
 - 2.80–3.20 (m, 1H, -CH).[2]
 - 0.85–1.00 (d, 6H, Valine methyls).[2]
 - Diagnostic: The disappearance of the NH signal or its shift confirms N-protection.
- MS (ESI): Calculated Mass [M+H]⁺ = 360.47. Look for fragment 243.1 (Trityl cation).

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation (H335).
- Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) as trityl groups can slowly hydrolyze in moist air.
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 mins. Remove contact lenses.

- Skin: Wash with plenty of soap and water.

References

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